molecular formula C4H5ClN2S2 B8403816 5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

5-Chloromethylthio-2-methyl-1,3,4-thiadiazole

Cat. No.: B8403816
M. Wt: 180.7 g/mol
InChI Key: IXTPHJRBGOOKCE-UHFFFAOYSA-N
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Description

5-Chloromethylthio-2-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H5ClN2S2 and its molecular weight is 180.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H5ClN2S2

Molecular Weight

180.7 g/mol

IUPAC Name

2-(chloromethylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C4H5ClN2S2/c1-3-6-7-4(9-3)8-2-5/h2H2,1H3

InChI Key

IXTPHJRBGOOKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-1,3,4-thiadiazole-5-thiol (2.64 g : 20 mMol.) in dimethylformamide (40 ml) is added under ice cooling sodium hydride (880 mg : 60% dispersion in oil: 1.1 equivalents : 22 mMol.) in portions, and the mixture is stirred for 10 minutes. To the resulting solution is added bromochloromethane (40 ml), and the mixture is stirred at the same temperature for another 1 hour and 30 minutes. The reaction mixture is diluted with water and extracted with ethyl acetate. The extract is washed with brine, dried over sodium sulfate, and purified by silica gel chromatography (toluene : ethyl acetate=10: 1) to give 5-chloromethylthio-2-methyl-1,3,4-thiadiazole (3.3 g) as colorless oil. Yield: 91%.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Mercapto-5-methyl-1,3,4-thiadiazole (41.4 g, 313 mmol) was added to an ice-bath cooled (5° C.) aqueous solution of 85% KOH (20.7 g, 313 mmol) in EtOH (160 mL). The ice bath was removed and the mixture stirred until complete dissolution occurred (30 min). The solvent was then evaporated to leave a viscous oil which solidified. The resulting potassium salt was dissolved in CH3CN (200 mL), and the solution was cooled in an ice bath and treated with bromochloromethane (121 g, 939 mmol). The ice in the bath was allowed to melt and the mixture was further stirred at R.T. for 25 h. The reaction mixture was partitioned between EtOAc and H2O. The organic phase was dried (MgSO4) and evaporated. The residue was purified by passing through a pad of silica gel, eluted first with CH2Cl2 and then with 5% CH3CN/CH2Cl2 to afford 93.0 g (76.0%) of 2-[(chloromethyl)-thio]-5-methyl-1,3,4-thiadiazole.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
121 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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